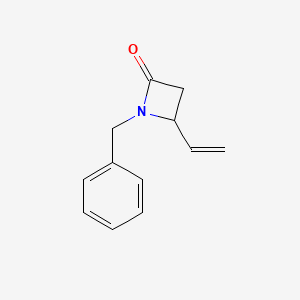![molecular formula C12H14N2O3 B14666668 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol CAS No. 42015-35-0](/img/structure/B14666668.png)
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a hydroxymethyl group and a propane-1,2-diol moiety, making it a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps to introduce the hydroxymethyl and propane-1,2-diol groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, potentially inhibiting their function. The hydroxymethyl and propane-1,2-diol groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.
Quinazoline: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is unique due to the presence of both hydroxymethyl and propane-1,2-diol groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42015-35-0 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-[3-(hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-6-8(17)5-11-12(7-16)14-10-4-2-1-3-9(10)13-11/h1-4,8,15-17H,5-7H2 |
InChI-Schlüssel |
CZURFOKIGDYUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CO)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



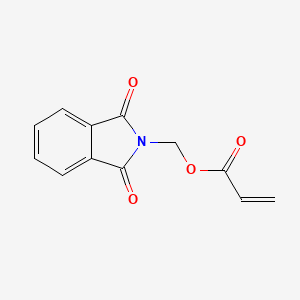
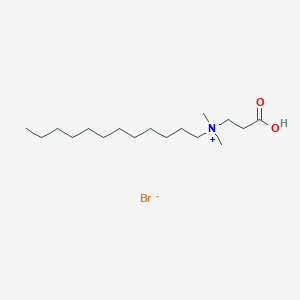
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
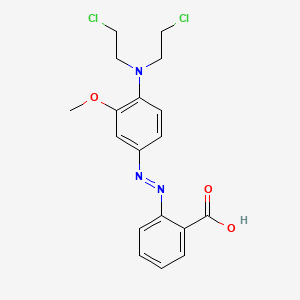

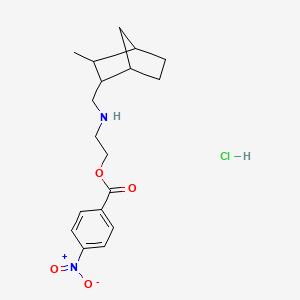
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
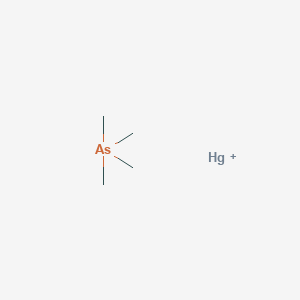
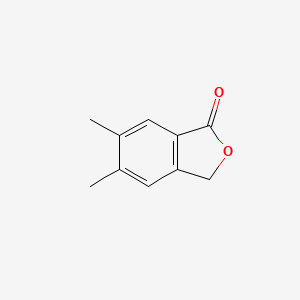
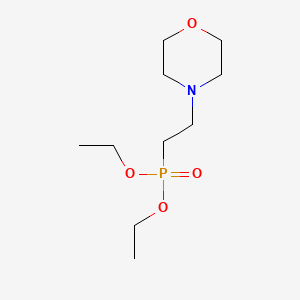
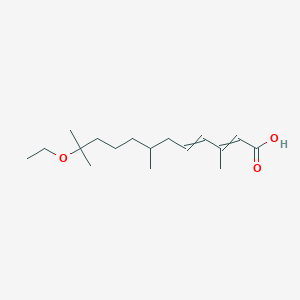
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
